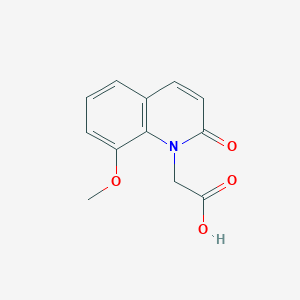
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 8th position and an acetic acid moiety attached to the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position of the quinoline ring using methyl iodide and a base like potassium carbonate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction where the nitrogen atom of the quinoline ring reacts with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be converted to esters or amides using alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: 2-(8-Hydroxy-2-oxoquinolin-1(2H)-yl)acetic acid.
Reduction: 2-(8-Methoxy-2-hydroxyquinolin-1(2H)-yl)acetic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study the biological activity of quinoline derivatives.
Medicine: Potential use in the development of new drugs due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Industry: Possible use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and acetic acid groups could enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(8-Hydroxy-2-oxoquinolin-1(2H)-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(8-Methoxyquinolin-1(2H)-yl)acetic acid: Similar structure but without the carbonyl group in the quinoline ring.
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid is unique due to the presence of both the methoxy group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(8-methoxy-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-4-2-3-8-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
YRLZBFNPRKAILT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



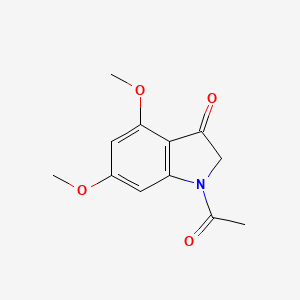
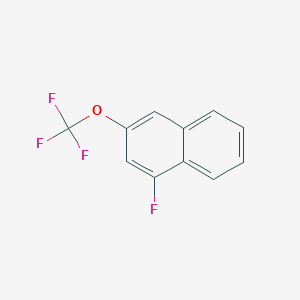


![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
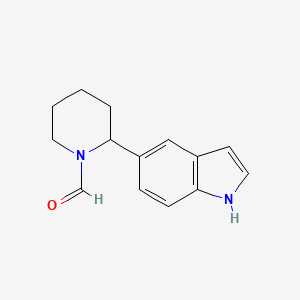
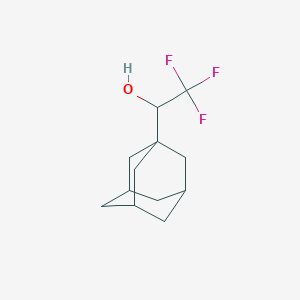


![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)
![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)
